1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene
Overview
Description
1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of four chlorine atoms and one trifluoromethyl group attached to a benzene ring.
Scientific Research Applications
1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene typically involves the chlorination of 5-(trifluoromethyl)benzene under controlled conditions. The process requires the use of chlorine gas and a suitable catalyst, such as iron(III) chloride, to facilitate the substitution reactions. The reaction is carried out at elevated temperatures to ensure complete chlorination of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of chlorine gas into a reactor containing 5-(trifluoromethyl)benzene and a catalyst. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity. The final product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the chlorine and trifluoromethyl groups.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used in nucleophilic substitution reactions involving this compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions may produce corresponding benzoic acids .
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene is primarily related to its ability to undergo nucleophilic aromatic substitution reactions. The electron-withdrawing effects of the chlorine and trifluoromethyl groups make the benzene ring more susceptible to attack by nucleophiles. This property is exploited in various synthetic applications to introduce different functional groups onto the benzene ring .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(trifluoromethyl)benzene: This compound contains three trifluoromethyl groups attached to a benzene ring and is used in similar applications, particularly in materials science.
2,4,6-Trichlorobenzene: This compound has three chlorine atoms attached to a benzene ring and is used in the synthesis of agrochemicals and other specialty chemicals.
Uniqueness
1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene is unique due to the combination of four chlorine atoms and one trifluoromethyl group on the benzene ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced stability under harsh conditions .
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl4F3/c8-3-1-2(7(12,13)14)4(9)6(11)5(3)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRJKVZQZVDIQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl4F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423770 | |
Record name | 1,2,3,4-tetrachloro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97985-54-1 | |
Record name | 1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97985-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-tetrachloro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1,2,3,4-tetrachloro-5-(trifluoromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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